(2-Ethylindazol-5-yl)boronic acid
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Overview
Description
(2-Ethylindazol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to an indazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylindazol-5-yl)boronic acid typically involves the borylation of an appropriate indazole precursor. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst to facilitate the coupling with an aryl halide . The reaction conditions often include a base such as potassium acetate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylindazol-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid can participate in nucleophilic substitution reactions, where the boron atom is replaced by another nucleophile.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Bases: Like potassium acetate or sodium hydroxide for various reactions.
Major Products
Biaryl Compounds: From Suzuki–Miyaura coupling.
Alcohols and Ketones: From oxidation reactions.
Scientific Research Applications
(2-Ethylindazol-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Ethylindazol-5-yl)boronic acid in various applications often involves its ability to form stable complexes with other molecules. In Suzuki–Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide . In biological systems, the boronic acid group can interact with diols and other functional groups, making it useful in molecular recognition and sensing .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid with similar reactivity but different structural features.
Indolylboronic Acids: Compounds with an indole ring instead of an indazole ring, used in similar synthetic applications.
Uniqueness
(2-Ethylindazol-5-yl)boronic acid is unique due to its specific indazole structure, which can impart different electronic and steric properties compared to other boronic acids. This uniqueness can influence its reactivity and interactions in both chemical and biological systems .
Properties
IUPAC Name |
(2-ethylindazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-2-12-6-7-5-8(10(13)14)3-4-9(7)11-12/h3-6,13-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAFIZVMYCUTCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CN(N=C2C=C1)CC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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